2,5-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring two methoxy groups at positions 2 and 5 on the benzene ring. The sulfonamide nitrogen is substituted with a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group, introducing a pyrrolidinone moiety. Pyrrolidinone, a five-membered lactam, confers hydrogen-bonding capabilities and moderate polarity, which may enhance solubility and target interaction compared to purely aromatic systems.
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-14-7-9-17(27-3)18(12-14)28(23,24)20-13-6-8-16(26-2)15(11-13)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSROUPSDFSXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy groups and the pyrrolidinyl substituent. Common reagents used in these reactions include methanol, sulfuric acid, and pyrrolidine. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, energy-efficient reaction conditions, and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used under conditions that promote nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing sulfonamide backbones or heterocyclic substituents. Key differences lie in linker chemistry, heterocycle type, and substituent effects on physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
¹Formula for CAS 1099632-06-0 in appears inconsistent with its name; further validation is required.
Key Observations:
Heterocyclic Moieties: The pyrrolidinone in the target compound provides a hydrogen-bond donor/acceptor profile distinct from pyridazine derivatives. Pyridazine’s aromaticity (CAS 1099632-06-0) may favor π-π stacking in kinase targets but reduce solubility .
Linker Flexibility :
- The rigid phenyl linker in the target compound may restrict conformational freedom, improving binding specificity but limiting access to buried active sites. The propyl linker in CAS 1099632-06-0 offers flexibility, which could enhance entropy-driven binding .
Methoxy Substituents :
- Methoxy groups in both sulfonamides likely improve lipid solubility and metabolic stability compared to hydroxyl analogs. However, excessive methoxy substitution (e.g., in ’s nucleoside derivative) can complicate synthesis and reduce bioavailability .
Biological Activity
2,5-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a sulfonamide group, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been explored due to its interaction with neuronal pathways.
- Antimicrobial Properties : Some derivatives have shown promise against various microbial strains.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : It could affect pathways related to cell growth and apoptosis.
- Interaction with Receptors : The compound might bind to neurotransmitter receptors, influencing neuronal signaling.
Anticancer Studies
A study evaluated the antiproliferative effects of this compound on various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers. The results indicated an IC50 value ranging from 0.5 to 3.5 μM, showcasing significant inhibitory effects on cell viability (Table 1).
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 0.50 |
| HeLa | 0.82 |
| A2780 | 1.51 |
| K562 | 2.31 |
Neuroprotective Effects
In a separate study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. It demonstrated a reduction in apoptosis markers by approximately 40%, indicating potential therapeutic benefits in neurodegenerative conditions.
Antimicrobial Activity
Another aspect of research highlighted the antimicrobial properties of related compounds. In vitro tests showed effectiveness against gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 16 µg/mL.
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl rings. Key steps include:
- Step 1 : Preparation of the 2-oxopyrrolidin-1-yl-substituted aniline intermediate via nucleophilic substitution or Pd-catalyzed coupling .
- Step 2 : Sulfonamide bond formation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Methoxy group installation via O-methylation with methyl iodide and K₂CO₃ .
Optimization strategies: - Use HPLC (C18 columns, methanol/water gradients) to monitor intermediate purity .
- Employ coupling agents like EDCI/HOBt to enhance sulfonylation efficiency .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~475) .
- X-ray Crystallography : For unambiguous confirmation of the 2-oxopyrrolidin-1-yl geometry (if crystalline) .
Q. What solvent systems and formulation strategies are recommended for improving the solubility of this sulfonamide in biological assays?
- Methodological Answer :
- Solubility Screening : Test DMSO (primary stock) followed by dilution in PBS containing 0.1% Tween-80 or β-cyclodextrin .
- Co-solvent Blends : Use methanol:water (1:1) with 0.1% formic acid for LC-MS compatibility .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability in in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact the compound’s binding affinity to target enzymes or receptors?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Substituent Effects :
- 2,5-Dimethoxy groups enhance electron-donating capacity, improving interactions with hydrophobic enzyme pockets .
- Replacing methoxy with fluoro (e.g., 5-fluoro analogs) increases electronegativity, altering binding kinetics (e.g., IC₅₀ shifts from 50 nM to 120 nM in kinase assays) .
- 2-Oxopyrrolidin-1-yl Role : The lactam ring mimics peptide bonds, enabling hydrogen bonding with serine proteases .
- Assay Design : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic profile and metabolic stability?
- Methodological Answer :
- In Vitro :
- Liver Microsomes : Incubate with human/rat microsomes + NADPH to assess CYP450-mediated metabolism (monitor via LC-MS) .
- Plasma Stability : Measure degradation in plasma at 37°C over 24 hours .
- In Vivo :
- Rodent Models : Administer IV/PO doses (10 mg/kg) and collect plasma samples at t = 0, 1, 4, 8, 24 hours for bioavailability calculations .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization :
- Validate cell lines (e.g., HEK293 vs. CHO) and ensure consistent ATP concentrations in kinase assays .
- Control for batch-to-batch variability in compound purity (≥95% by HPLC) .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinase studies) to calibrate inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets from multiple studies .
Q. What computational strategies can predict off-target interactions or toxicity risks for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen against the Protein Data Bank (e.g., COX-2, carbonic anhydrase) .
- Toxicity Prediction :
- ADMET Prediction : SwissADME or ProTox-II to estimate hERG inhibition, hepatotoxicity .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .
Q. What synergistic drug combinations could enhance the therapeutic potential of this compound in disease models?
- Methodological Answer :
- Combination Screens :
- Pair with checkpoint inhibitors (e.g., anti-PD-1) in cancer models to assess immune activation .
- Test with β-lactam antibiotics in bacterial resistance studies .
- Mechanistic Synergy :
- Use isobologram analysis to quantify additive vs. synergistic effects .
- RNA-seq to identify co-targeted pathways (e.g., MAPK/NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
